molecular formula C16H10F6 B6315966 1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene] CAS No. 875740-59-3

1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]

Cat. No. B6315966
CAS RN: 875740-59-3
M. Wt: 316.24 g/mol
InChI Key: LZRAUNCUFOGKDN-MDZDMXLPSA-N
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Description

1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene], or 1,1'-(1,2-Ethenediyl)bis[2-(TFMB)], is an organic compound with a unique structure and properties. It is a colorless, crystalline solid that is insoluble in water and soluble in most organic solvents. 1,1'-(1,2-Ethenediyl)bis[2-(TFMB)] has been used in a variety of scientific research applications, including as an intermediate in the synthesis of other compounds, as an additive in the production of polymers, and as a surfactant in the preparation of nanomaterials.

Scientific Research Applications

1,1'-(1,2-Ethenediyl)bis[2-(TFMB)] has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of other compounds, as an additive in the production of polymers, and as a surfactant in the preparation of nanomaterials. It has also been used in the synthesis of novel organic compounds and as a reactant in the synthesis of pharmaceuticals.

Mechanism of Action

1,1'-(1,2-Ethenediyl)bis[2-(TFMB)] is a reactive molecule that can form bonds with other molecules. It can react with various functional groups, such as alcohols, amines, and acids, to form new compounds. It can also form hydrogen bonds with other molecules, which can affect the structure and properties of the compound.
Biochemical and Physiological Effects
1,1'-(1,2-Ethenediyl)bis[2-(TFMB)] is a synthetic compound and has not been studied for its biochemical and physiological effects. Therefore, there is currently no information available on the potential effects of this compound on the body.

Advantages and Limitations for Lab Experiments

1,1'-(1,2-Ethenediyl)bis[2-(TFMB)] is a relatively stable compound and can be used in a variety of laboratory experiments. It is insoluble in water, which makes it ideal for use in organic solvents. Its reactivity also makes it useful for forming bonds with other molecules. However, it is a relatively expensive compound, which may limit its use in some experiments.

Future Directions

1,1'-(1,2-Ethenediyl)bis[2-(TFMB)] has a unique structure and properties that make it suitable for a variety of scientific research applications. Potential future directions for the use of this compound include its use in the synthesis of novel organic compounds, as a reactant in the synthesis of pharmaceuticals, and as an additive in the production of polymers. Additionally, further research could be conducted to explore its potential biochemical and physiological effects.

Synthesis Methods

1,1'-(1,2-Ethenediyl)bis[2-(TFMB)] can be synthesized by a variety of methods. One method involves the reaction of 2-trifluoromethylbenzaldehyde and ethylene glycol in the presence of an acid catalyst. This reaction produces 1,1'-(1,2-Ethenediyl)bis[2-(TFMB)] as a by-product. Another method involves the reaction of 2-trifluoromethylbenzene and ethylene glycol in the presence of a base catalyst. This reaction produces 1,1'-(1,2-Ethenediyl)bis[2-(TFMB)] as the main product.

properties

IUPAC Name

1-(trifluoromethyl)-2-[(E)-2-[2-(trifluoromethyl)phenyl]ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6/c17-15(18,19)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(20,21)22/h1-10H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRAUNCUFOGKDN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=C2C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=CC=C2C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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